AChE Selectivity Over BuChE
Galanthamine hydrobromide demonstrates a high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a key differentiator from less selective inhibitors. This selectivity profile is crucial for minimizing peripheral cholinergic side effects. Specifically, GAL inhibits AChE with an IC50 of 0.35 μM and exhibits a 50- to 53-fold selectivity against BuChE [1]. In contrast, rivastigmine acts as a dual inhibitor with roughly equal potency against both AChE and BuChE [2], leading to a distinct pharmacological and side effect profile.
| Evidence Dimension | AChE/BuChE Selectivity |
|---|---|
| Target Compound Data | AChE IC50: 0.35 μM; 50-53 fold selective for AChE over BuChE. |
| Comparator Or Baseline | Rivastigmine: Dual inhibitor with comparable potency for AChE and BuChE. |
| Quantified Difference | GAL is 50-53x more selective for AChE; rivastigmine is non-selective. |
| Conditions | In vitro enzymatic assays using human recombinant enzymes or purified AChE. |
Why This Matters
This high AChE selectivity profile is directly linked to a more favorable gastrointestinal tolerability compared to dual AChE/BuChE inhibitors, influencing formulation choice and patient compliance in clinical trial design.
- [1] Thomsen T, Kewitz H. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo. Life Sci. 1990;46(21):1553-1558. View Source
- [2] Jann MW. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy. 2000;20(1):1-12. View Source
